molecular formula C12H9F3O B11880612 2-(Trifluoromethyl)naphthalene-5-methanol

2-(Trifluoromethyl)naphthalene-5-methanol

Cat. No.: B11880612
M. Wt: 226.19 g/mol
InChI Key: DVISTDFXDYJAEB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene-5-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)naphthalene-5-methanol typically involves the metalation of 2-(Trifluoromethyl)naphthalene. This process can be achieved using organometallic or lithium dialkylamide-type bases, followed by treatment with carbon dioxide . The reaction conditions vary depending on the specific reagents used. For example, tert-butyllithium in the presence of potassium tert-butoxide can be used to achieve selective metalation at the 1-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)naphthalene-5-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 2-(Trifluoromethyl)naphthalene-5-carboxylic acid .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)naphthalene-5-methanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and stability, while the naphthalene ring can participate in aromatic interactions. These properties make the compound useful in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)naphthalene: Similar structure but with the trifluoromethyl group at the 1-position.

    2-(Trifluoromethyl)benzyl alcohol: Similar functional groups but with a benzene ring instead of a naphthalene ring.

Uniqueness

2-(Trifluoromethyl)naphthalene-5-methanol is unique due to the specific positioning of the trifluoromethyl and methanol groups on the naphthalene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

IUPAC Name

[6-(trifluoromethyl)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H9F3O/c13-12(14,15)10-4-5-11-8(6-10)2-1-3-9(11)7-16/h1-6,16H,7H2

InChI Key

DVISTDFXDYJAEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)CO

Origin of Product

United States

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